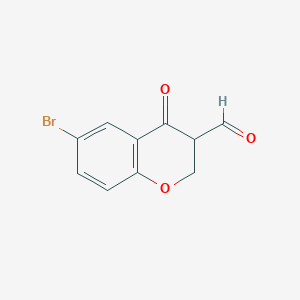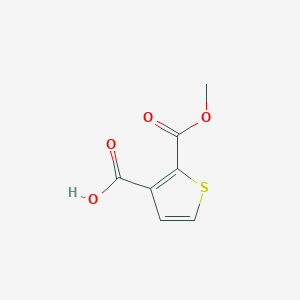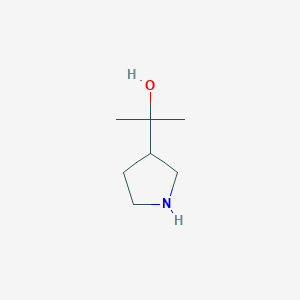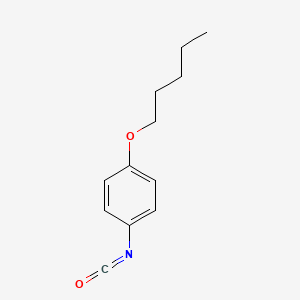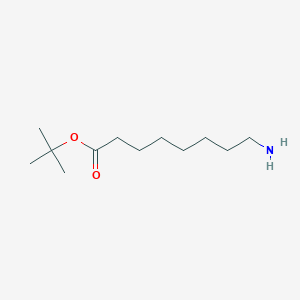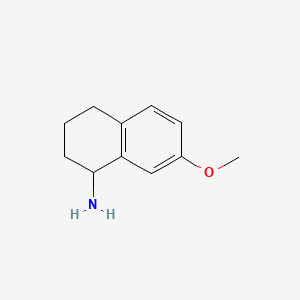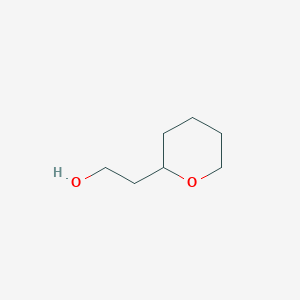
2-(Tetrahydro-2H-pyran-2-yl)ethanol
Übersicht
Beschreibung
2-(Tetrahydro-2H-pyran-2-yl)ethanol is an organic compound with the molecular formula C7H14O2. It is a colorless liquid that is often used as a building block in organic synthesis. The compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to an ethanol group. This structure imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
2-(Tetrahydro-2H-pyran-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis.
Biology: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known to be used as a polyethylene glycol (peg)-based protac linker in the synthesis of a series of protacs . PROTACs are molecules that target proteins for degradation .
Mode of Action
As a PROTAC linker, it likely facilitates the binding of a PROTAC molecule to its target protein, leading to the protein’s degradation .
Biochemical Pathways
Given its role as a PROTAC linker, it may be involved in protein degradation pathways .
Result of Action
As a component of PROTAC molecules, it may contribute to the degradation of target proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Tetrahydro-2H-pyran-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with ethylene oxide in the presence of an acid catalyst. The reaction proceeds as follows:
Tetrahydropyran+Ethylene oxideAcid catalystthis compound
Another method involves the hydrogenation of 3,4-dihydro-2H-pyran using a catalyst such as Raney nickel. This reaction yields tetrahydropyran, which can then be reacted with ethylene glycol to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are carried out in reactors equipped with temperature and pressure control to ensure optimal yields and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tetrahydro-2H-pyran-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form 2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: Reduction of the compound can yield 2-(Tetrahydro-2H-pyran-2-yl)methanol when treated with reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-(Tetrahydro-2H-pyran-2-yl)ethyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.
Substitution: Thionyl chloride (SOCl2), pyridine as solvent.
Major Products Formed
Oxidation: 2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde
Reduction: 2-(Tetrahydro-2H-pyran-2-yl)methanol
Substitution: 2-(Tetrahydro-2H-pyran-2-yl)ethyl chloride
Vergleich Mit ähnlichen Verbindungen
2-(Tetrahydro-2H-pyran-2-yl)ethanol can be compared with other similar compounds, such as:
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound has an additional ether linkage, making it more hydrophilic and suitable for different applications.
Tetrahydropyran-2-methanol: This compound has a similar structure but with a methanol group instead of an ethanol group, affecting its reactivity and applications.
2-(Hydroxymethyl)tetrahydropyran: This compound has a hydroxymethyl group, making it more reactive in certain chemical reactions.
Each of these compounds has unique properties and applications, making them valuable in different contexts.
Eigenschaften
IUPAC Name |
2-(oxan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-4-7-3-1-2-6-9-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBHWDKRZXYEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553053 | |
| Record name | 2-(Oxan-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38786-79-7 | |
| Record name | 2-(Oxan-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxan-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
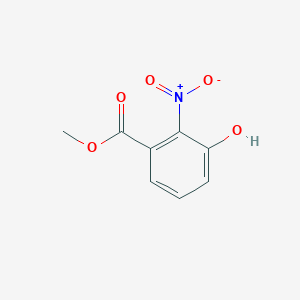

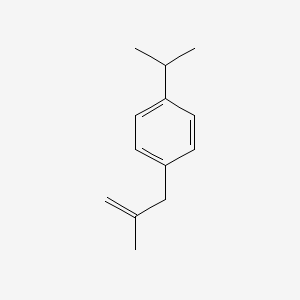

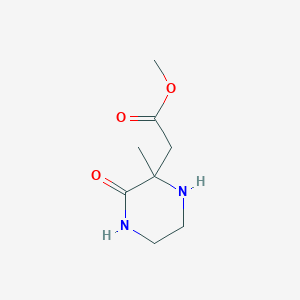
![(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1315706.png)
